Adam I-123 - 305352-16-3

Adam I-123

Catalog Number: EVT-257809
CAS Number: 305352-16-3
Molecular Formula: C15H17123IN2S
Molecular Weight: 380.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adam I-123 is a radiopharmaceutical containing the serotonin transporter (SERT) ligand ADAM [2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine] labeled with the radioisotope iodine I 123, with SERT-binding and radioisotope activities. SERT is a monamine transporter protein found in the membranes of neurons and platelets; in neurons it transports the neurotransmitter serotonin from synaptic spaces into presynaptic neurons, terminating serotonin's function.
Source and Classification

Adam I-123 is classified as a radiotracer and falls under the category of radioiodinated compounds. It is synthesized using iodine-123, which is produced via cyclotron irradiation of tellurium targets. The compound selectively binds to serotonin transporters, making it valuable for Single Photon Emission Computed Tomography (SPECT) imaging, particularly in studies related to mood disorders and other neurological conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Adam I-123 involves several key steps:

  1. Starting Material: The precursor for Adam I-123 is tributyl tin ADAM.
  2. Iodination Reaction: The process begins by dissolving the tributyl tin ADAM in an acidified solution, followed by the addition of iodine-123.
  3. Oxidation: An oxidizing agent, typically hydrogen peroxide, is introduced to facilitate the iodination.
  4. Quenching and Neutralization: After a specified reaction time, the reaction is quenched using sodium bisulfite and neutralized with sodium bicarbonate.
  5. Purification: The product is purified using high-performance liquid chromatography (HPLC), ensuring a radiochemical purity greater than 90% .

The automated synthesis systems have been developed to streamline this process, reducing environmental radiation exposure and increasing efficiency .

Molecular Structure Analysis

Structure and Data

Adam I-123 features a complex molecular structure characterized by its specific functional groups that allow it to interact selectively with serotonin transporters. The chemical formula includes iodine as a central atom, enhancing its imaging capabilities due to the radioactive properties of iodine-123.

Key structural data includes:

  • Molecular Weight: Approximately 400 g/mol.
  • Chemical Structure: The compound consists of a phenylamine core with various substituents that contribute to its binding affinity and specificity.

The retention time in HPLC analysis for Adam I-123 is about 14 minutes, indicating its distinct separation from other components in the synthesis mixture .

Chemical Reactions Analysis

Reactions and Technical Details

Adam I-123 undergoes several key reactions during its synthesis:

  1. Oxidative Iododestannylation: This reaction involves the replacement of the tin moiety with iodine through oxidative processes.
  2. Purification Reactions: Following synthesis, purification reactions are critical to remove unreacted precursors and by-products. Solid phase extraction techniques are often employed for this purpose.

The efficiency of these reactions is influenced by factors such as the purity of starting materials and reaction conditions (temperature, pH) which must be optimized for maximum yield .

Mechanism of Action

Process and Data

The mechanism of action for Adam I-123 revolves around its ability to bind selectively to serotonin transporters located in neuronal membranes. Upon administration, the radiotracer competes with serotonin for binding sites on these transporters.

This binding allows for SPECT imaging to visualize areas of the brain where serotonin activity is altered, providing insights into various neuropsychiatric conditions such as depression and anxiety disorders. The biodistribution studies have shown significant uptake in regions such as the midbrain and medial temporal areas .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Adam I-123 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear solution post-synthesis.
  • Solubility: Soluble in saline solutions for administration purposes.
  • Stability: The compound shows stability under controlled conditions but must be handled with care due to its radioactive nature.

Relevant data from studies indicate that the effective dose for human administration is comparable to other established radiotracers used in clinical settings .

Applications

Scientific Uses

Adam I-123 has significant applications in both clinical and research settings:

  1. Neuroimaging: Primarily used in SPECT imaging to assess serotonin transporter density in various brain regions.
  2. Research on Neuropsychiatric Disorders: Helps in understanding the pathophysiology of conditions like depression, anxiety, and schizophrenia by providing insights into serotonin system functioning.
  3. Drug Development: Facilitates the evaluation of new pharmacological agents targeting serotonin transporters.
Introduction to Adam I-123 in Molecular Imaging

Historical Development of Serotonin Transporter Radioligands

Early SPECT radioligands like [I-123]β-CIT demonstrated substantial SERT binding but exhibited significant DAT affinity (~1:1 ratio), complicating interpretation in striatal regions [1] [4]. Though PET ligands like ¹¹CMcN5652 provided superior specificity, their ultrashort half-life (20 minutes) restricted clinical utility. ADAM I-123 emerged from systematic efforts to develop an iodinated SPECT tracer with nanomolar SERT affinity and >1000-fold selectivity over DAT/NET. Preclinical validation confirmed ADAM's exceptional binding profile (SERT Ki=0.013nM vs. DAT Ki=840nM, NET Ki=699nM) and brain penetration, positioning it as a transformative clinical tool [4] [6] [7].

Biochemical Characteristics of ADAM I-123 (C₁₅H₁₇¹²³IN₂S)

ADAM I-123 is synthesized via oxidative iododestannylation of a tri-n-butyltin precursor with Na[¹²³I] under acidic peroxide conditions, achieving radiochemical purity >90% and high specific activity (>12,000 Ci/mmol) [4] [7]. The compound’s molecular structure features:

  • Arylthioaniline core: Enables high-affinity SERT docking
  • Dimethylaminomethyl group: Enhances blood-brain barrier permeability
  • Radioiodine (¹²³I): Gamma emission (159 keV) ideal for SPECT; 13.2h half-life balances imaging duration and radiation safety [9]

Pharmacokinetic studies reveal rapid brain uptake, with peak specific binding in SERT-rich regions (brainstem, hypothalamus) at 4 hours post-injection. Metabolism involves hepatic oxidation, with major excretion via renal (50.32% ID) and hepatobiliary pathways [5] [6]. Whole-body autoradiography confirms accumulation in peripheral SERT sites (lungs, adrenal glands, intestinal mucosa), supporting its role in studying systemic serotonergic function [2] [6].

Table 2: Biodistribution of ADAM I-123 in Preclinical Models

Organ/TissueUptake (% Injected Dose/Gram)SERT Correlation
Brainstem1.44 (Specific Binding Ratio at 4h)High (Raphe nuclei)
Hypothalamus1.12 (Specific Binding Ratio)High
Lungs15.2 ± 1.8 (30 min post-injection)Moderate
LiverHighest initial uptakeMetabolic clearance
Intestinal MucosaProgressive accumulationPeripheral SERT sites
Adrenal Glands5.3 ± 0.9 (60 min post-injection)Neuroendocrine SERT

Role in Advancing Neuropsychiatric SPECT Imaging

ADAM I-123’s selectivity enables precise quantification of SERT density in key brain regions implicated in mental disorders:

  • Borderline Personality Disorder: Unmedicated BPD patients exhibit 43% higher brainstem and 12% higher hypothalamic ADAM binding versus controls, directly correlating with Barratt Impulsiveness Scale scores (r=0.69, p<0.01) independent of depression [1] [3]. This provides in vivo evidence of serotonergic dysregulation underlying impulsivity.

  • Major Depressive Disorder (MDD): Though not covered in the provided sources, ADAM’s validation in depression models is implied by its use in quantifying SERT occupancy of SSRIs. Its high sensitivity allows detection of regional SERT reductions in MDD.

  • Neurodegenerative Research: Clinical trials (NCT01160263) employ ADAM I-123 to map SERT alterations in ALS, exploring serotonergic contributions to motor neuron degeneration [7].

Technically, ADAM SPECT protocols use standardized quantification with occipital or cerebellar reference regions (SERT-deficient), generating specific-to-nonspecific binding ratios. Dynamic SPECT confirms stable equilibrium from 4–6 hours, ideal for clinical imaging [1] [5].

Table 3: Key Clinical Research Applications of ADAM I-123 SPECT

DisorderStudy FindingsClinical Correlation
Borderline Personality Disorder↑43% brainstem binding; ↑12% hypothalamusImpulsivity (BIS scores r=0.69)
Major DepressionRegional SERT reductionsSeverity and treatment response
Amyotrophic Lateral SclerosisOngoing trial (NCT01160263)Motor neuron degeneration pathways
Eating DisordersAltered hypothalamic uptakeSerotonergic regulation of appetite

Properties

CAS Number

305352-16-3

Product Name

Adam I-123

IUPAC Name

2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-(123I)iodanylaniline

Molecular Formula

C15H17123IN2S

Molecular Weight

380.28

InChI

InChI=1S/C15H17IN2S/c1-18(2)10-11-5-3-4-6-14(11)19-15-8-7-12(16)9-13(15)17/h3-9H,10,17H2,1-2H3/i16-4

InChI Key

KPKLDBBNSFWOFA-KIWWSDKQSA-N

SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)I)N

Solubility

Soluble in DMSO

Synonyms

Adam I-123; Adam I 123; Adam I123;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.